molecular formula C21H34BrNO2 B15179465 [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide CAS No. 25378-64-7

[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide

Katalognummer: B15179465
CAS-Nummer: 25378-64-7
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: FYRDBUULLGFMLL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide is a quaternary ammonium compound with a complex structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide typically involves the reaction of cyclohexylphenylacetic acid with ethylene oxide, followed by quaternization with diethylmethylamine and bromination . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quaternary ammonium compounds with different substituents, such as:

Uniqueness

Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .

Eigenschaften

CAS-Nummer

25378-64-7

Molekularformel

C21H34BrNO2

Molekulargewicht

412.4 g/mol

IUPAC-Name

2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C21H34NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19-20H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

FYRDBUULLGFMLL-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.